1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid
Overview
Description
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid is a chemical compound with the molecular formula C13H12O4 . It is also known by its CAS Registry Number: 92075-69-9 .
Synthesis Analysis
A rigid phenylalanine analogue, 2-amino-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2-carboxylic acid, was obtained as the sole amino acid product from a Strecker reaction with 1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-one .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is ILMCRZOMKCLIFZ-UHFFFAOYSA-N .Scientific Research Applications
Photochemical Properties
1,2,3,4-Tetrahydro-1,4-methanonaphthalene derivatives have been studied for their photochemical properties. Morrison and Nylund (1976) investigated the irradiation of 2-methylene-1,2,3,4-tetrahydro-1,4-methanonaphthalene in acidic methanol, leading to novel anti-Markovnikov addition of methanol across the methylene double bond. This highlights its potential in photochemical reactions and synthetic chemistry (Morrison & Nylund, 1976).
Synthesis and Stereochemical Analysis
The synthesis and stereochemical analysis of certain 1,2,3,4-tetrahydro-1,4-methanonaphthalene derivatives, particularly as analogues of phenylalanine, have been a subject of research. Layton et al. (1984) synthesized and analyzed the structure of a rigid phenylalanine analogue, providing insights into the stereochemistry and potential applications in medicinal chemistry (Layton et al., 1984).
properties
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6-triene-9,10-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-12(15)10-8-5-9(11(10)13(16)17)7-4-2-1-3-6(7)8/h1-4,8-11H,5H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDJPIDUSFJPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1C3=CC=CC=C23)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376292 | |
Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid | |
CAS RN |
92075-69-9 | |
Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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